2-(2-Nitrophenylthio)acetonitrile
Overview
Description
2-(2-Nitrophenylthio)acetonitrile is an organic compound with the molecular formula C8H6N2O2S It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a thioether and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenylthio)acetonitrile typically involves the reaction of 2-nitrothiophenol with chloroacetonitrile. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dimethylformamide or acetonitrile, and the reaction is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenylthio)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be employed.
Major Products Formed
Oxidation: Conversion to 2-(2-aminophenylthio)acetonitrile.
Reduction: Formation of 2-(2-nitrophenylthio)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Nitrophenylthio)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenylthio)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The thioether and nitrile groups also contribute to its reactivity and binding affinity with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylacetonitrile: Lacks the thioether group, making it less reactive in certain substitution reactions.
2-(2-Aminophenylthio)acetonitrile: Contains an amino group instead of a nitro group, altering its chemical and biological properties.
2-(2-Nitrophenylthio)ethylamine: Formed by the reduction of the nitrile group, with different reactivity and applications.
Properties
IUPAC Name |
2-(2-nitrophenyl)sulfanylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHQWLLHLKHCCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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